molecular formula C18H20N2O2 B3029430 Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester CAS No. 65816-20-8

Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester

Cat. No.: B3029430
CAS No.: 65816-20-8
M. Wt: 296.4 g/mol
InChI Key: LTGPEBRDBMFYBR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester (CAS 65816-20-8, C₁₈H₂₀N₂O₂) is a benzoic acid derivative featuring an ethyl ester group at the carboxyl position and a substituted aminomethylene moiety at the para position of the aromatic ring. The compound’s structure includes an ethylphenylamino group linked via a methylene bridge to the amino functionality, forming a conjugated system.

Properties

IUPAC Name

ethyl 4-[(N-ethylanilino)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-20(17-8-6-5-7-9-17)14-19-16-12-10-15(11-13-16)18(21)22-4-2/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGPEBRDBMFYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C=NC1=CC=C(C=C1)C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070356
Record name Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
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Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65816-20-8
Record name Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate
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Record name Benzoic acid, 4-(((ethylphenylamino)methylene)amino)-, ethyl ester
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Record name Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
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Record name Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
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Record name Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate
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Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester is of particular interest due to its unique structural features that may enhance its biological efficacy. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H19N3O2
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 296-21-402

The compound's structure includes a benzoic acid moiety linked to an ethyl ester and an ethylphenylamino group, which may contribute to its interaction with biological targets.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The ethyl ester variant has shown effectiveness against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm) Concentration (µg/mL)
Staphylococcus aureus12.6 ± 1.1510
Escherichia coli15.0 ± 0.510
Candida albicans18.3 ± 1.210

These results suggest that the compound may be a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against pathogenic fungi. Studies have shown that it can inhibit the growth of Candida species effectively, making it relevant in treating fungal infections .

Anticancer Potential

Preliminary studies have indicated that benzoic acid derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death . Further research is needed to elucidate the specific pathways affected by this compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives, including the ethyl ester, revealed a strong correlation between structural modifications and antimicrobial potency. The study utilized high-performance liquid chromatography (HPLC) to analyze the compound's effectiveness against multiple bacterial strains, confirming its broad-spectrum antimicrobial activity .

Case Study 2: Antifungal Effects

In another investigation focusing on antifungal activity, benzoic acid derivatives were tested against clinical isolates of Candida. The ethyl ester variant showed significant inhibition rates compared to control groups, indicating its potential as an antifungal agent .

Research Findings

Recent studies have explored various aspects of the biological activity of benzoic acid derivatives:

  • Antimicrobial Mechanism : Research suggests that these compounds disrupt bacterial cell membranes, leading to cell lysis.
  • Pharmacokinetics : Studies utilizing HPLC methods indicate favorable absorption and distribution characteristics for the ethyl ester in biological systems .
  • Toxicological Assessments : Investigations into toxicity levels suggest that while effective against pathogens, the compound exhibits low toxicity in mammalian cells, making it a safer alternative for therapeutic use .

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
Benzoic acid derivatives, including this compound, are often analyzed using HPLC techniques. Specifically, it can be separated on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is effective for isolating impurities and can be scaled for preparative separation processes .

Quantitative Analysis
The compound has been utilized in quantitative analyses involving p-amino benzoic acid ethyl ester (ABEE) labeling. This technique allows for the analysis of monosaccharides in glycoproteins through HPLC under varying conditions, enhancing the understanding of carbohydrate structures in biological samples .

Pharmacological Applications

Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. Specifically, studies have shown that benzoic acid, 4-ethoxy-, ethyl ester demonstrates both antifungal and antibacterial activities. These properties suggest potential applications in pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi .

Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies involving various animal models have determined that it has a no-observed-adverse-effect level (NOAEL) up to 1400 mg/kg when administered orally. This suggests a relatively low risk associated with exposure at common usage levels .

Medicinal Chemistry

Potential Therapeutic Uses
The structural characteristics of benzoic acid derivatives lend themselves to modifications that could enhance their therapeutic efficacy. The compound's ability to interact with biological systems positions it as a candidate for further research into its role in drug development .

Metabolomics
Recent studies have explored the metabolomic profiles associated with benzoic acid derivatives in relation to diseases such as lung cancer. These investigations aim to identify biomarkers for disease progression and treatment response, highlighting the compound's relevance in clinical research .

Data Table: Summary of Applications

Application AreaDescriptionReference
Analytical Chemistry HPLC separation and quantitative analysis of monosaccharides using ABEE labeling
Pharmacology Exhibits antimicrobial properties; potential use against resistant infections
Toxicology NOAEL determined up to 1400 mg/kg in animal studies
Medicinal Chemistry Potential therapeutic applications and roles in drug development
Metabolomics Investigated for biomarker discovery related to lung cancer

Case Studies

  • HPLC Method Development
    A study developed an HPLC method for analyzing benzoic acid derivatives, focusing on optimizing conditions for effective separation and quantification. The results indicated high efficiency in isolating specific compounds from complex mixtures, which is crucial for pharmaceutical applications.
  • Antimicrobial Efficacy Testing
    In a controlled laboratory setting, this compound was tested against various bacterial strains. The findings demonstrated significant inhibitory effects on growth rates, supporting its potential use as an antimicrobial agent.
  • Toxicological Assessment
    A comprehensive toxicological evaluation assessed the safety profile of the compound through dietary administration in rodent models. The results indicated minimal adverse effects at high doses, suggesting a favorable safety margin for potential human applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Phenylamino Group

Ethyl 4-(((methylphenylamino)methylene)amino)benzoate (CAS 57834-33-0)
  • Structural Difference: The ethyl group in the phenylamino moiety of the target compound is replaced with a methyl group.
  • Impact: This minor substitution reduces steric hindrance and slightly lowers molecular weight (C₁₇H₁₈N₂O₂ vs. C₁₈H₂₀N₂O₂). Such changes can enhance solubility in polar solvents but may reduce lipophilicity .
Ethyl 4-[(E)-benzylideneamino]benzoate
  • Structural Difference: The ethylphenylamino group is replaced with a benzylidene (phenylmethylene) group.
  • This compound exhibits higher rigidity due to the planar benzylidene group, which may influence crystallinity in material applications .

Variation in Ester Groups

Ethyl 4-[(methoxycarbonyl)amino]benzoate (CAS 187741-67-9)
  • Structural Difference: The aminomethylene bridge is replaced with a methoxycarbonylamino group.
  • This derivative is less basic than the target compound, affecting its behavior in acidic environments .
Ethyl 4-acetoxybenzoate (CAS 13031-45-3)
  • Structural Difference: The aminomethylene-phenylamino moiety is replaced with an acetoxy group.
  • Impact : The acetoxy group enhances hydrolytic instability compared to the target compound, making it more prone to esterase-mediated cleavage. This property is exploited in prodrug design .

Complex Substituents and Pharmacological Relevance

2-[2’-(2’’-Hydroxy-2’’-methylpropionylamino)benzoylamino]benzoic acid methyl ester (Av9)
  • Structural Difference: A branched hydroxy-methylpropionylamino chain replaces the ethylphenylamino group.
  • Pharmacological Impact : This compound, isolated from Aconitum vaginatum, demonstrated potent antitumor activity against AGS (gastric cancer) and A549 (lung cancer) cell lines, with IC₅₀ values <10 μM. The hydroxy and methyl groups likely enhance binding to cellular kinases .
Benzoic acid, 4-[[2-(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino]-, ethyl ester (CAS 832673-83-3)
  • Structural Difference: Incorporates a bromo-ethoxy-formylphenoxyacetyl side chain.
  • Impact : The bromine atom and formyl group increase molecular weight (450.28 g/mol vs. 296.37 g/mol for the target compound) and introduce electrophilic sites for covalent binding in enzyme inhibition studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₂₀N₂O₂ 65816-20-8 296.37 Ethylphenylaminomethylene, ethyl ester
Ethyl 4-(((methylphenylamino)methylene)amino)benzoate C₁₇H₁₈N₂O₂ 57834-33-0 282.34 Methylphenylaminomethylene
Ethyl 4-acetoxybenzoate C₁₁H₁₂O₄ 13031-45-3 208.21 Acetoxy group
Av9 (Antitumor derivative) C₁₉H₂₁N₃O₅ Not reported 371.39 Hydroxy-methylpropionylamino chain

Q & A

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

The compound has a molecular weight of 282.34 g/mol (C₁₇H₁₈N₂O₂), a density of ~1.1499 g/cm³, and a predicted pKa of 6.93 ± 0.50 . Experimental determination involves:

  • Density : Pycnometry or gas displacement methods.
  • pKa : Potentiometric titration or UV-Vis spectroscopy in buffered solutions.
  • Molecular weight : High-resolution mass spectrometry (HRMS) or elemental analysis.

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves a two-step process:

  • Step 1 : Condensation of 4-aminobenzoic acid derivatives with ethylphenylamine to form the Schiff base (imine linkage).
  • Step 2 : Esterification of the carboxylic acid group using ethanol under acidic catalysis (e.g., H₂SO₄) . Purity is verified via HPLC or NMR spectroscopy.

Q. How does the molecular structure contribute to its UV absorption mechanism?

The conjugated π-system across the aromatic ring, imine (-N=CH-), and ester groups enables strong UV absorption. The ethylphenylamino substituent enhances electron delocalization, improving efficiency compared to benzophenone derivatives .

Q. Which spectroscopic techniques are effective for functional group characterization?

  • FT-IR : Identifies imine (C=N stretch ~1640 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm) and confirms ester formation .

Q. How is material compatibility with polymers like PE or ABS evaluated?

  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (degradation onset >200°C).
  • Differential Scanning Calorimetry (DSC) : Measures melting points and polymer interactions .

Advanced Research Questions

Q. How can computational modeling predict UV absorption efficiency relative to traditional absorbers?

Density Functional Theory (DFT) calculates electronic transitions (e.g., HOMO→LUMO energy gaps) to predict λmax. Molecular dynamics simulations evaluate solvation effects. Experimental validation via UV-Vis spectroscopy shows 1.1–1.4× higher efficiency than benzotriazoles .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic structural data?

  • X-ray crystallography (SHELX) : Resolves 3D structure but requires high-quality single crystals .
  • Cross-validation : Compare NMR-derived torsion angles with crystallographic data. Discrepancies may arise from dynamic effects in solution vs. solid state .

Q. How to develop a validated HPLC method for trace detection in food contact materials?

  • Column : C18 with acetonitrile/water gradient elution.
  • Detection : UV at λmax (~320 nm) or MS for specificity.
  • Validation : Include recovery studies (spiked samples), LOD/LOQ (<1 ppm), and interference checks (e.g., plasticizers) .

Q. What challenges arise in quantifying this compound as a genotoxic impurity in pharmaceuticals?

  • Matrix effects : Use solid-phase extraction (SPE) to isolate the compound from APIs.
  • Sensitivity : Employ LC-MS/MS with MRM transitions for sub-ppm detection .

Q. How to assess photostability under accelerated UV exposure?

  • QUV testing : Expose polymer films containing the compound to UV-B/C radiation (e.g., 313 nm).
  • Degradation monitoring : Track absorbance loss via UV-Vis or HPLC. Stability correlates with substituent electron-donating effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester

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